Acetophenonehelveticoside
Description
- Definition and Structure: Describe the compound’s chemical structure (e.g., glycoside derivatives, acetophenone moieties), biosynthesis pathways, and natural sources (e.g., plant species).
- Biological Significance: Highlight its pharmacological or industrial applications (e.g., antioxidant, anti-inflammatory properties) .
- Research Gaps: Identify unresolved questions, such as its mechanism of action or stability under varying conditions.
Properties
CAS No. |
28719-24-6 |
|---|---|
Molecular Formula |
C37H48O9 |
Molecular Weight |
636.8 g/mol |
IUPAC Name |
(3S,5S,10S,13R,14S,17R)-3-[[(3aR,6R)-2,4-dimethyl-2-phenyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C37H48O9/c1-22-32-29(45-34(3,46-32)24-7-5-4-6-8-24)18-31(43-22)44-25-9-14-35(21-38)27-10-13-33(2)26(23-17-30(39)42-20-23)12-16-37(33,41)28(27)11-15-36(35,40)19-25/h4-8,17,21-22,25-29,31-32,40-41H,9-16,18-20H2,1-3H3/t22?,25-,26+,27?,28?,29?,31-,32+,33+,34?,35-,36-,37-/m0/s1 |
InChI Key |
PVAIXHBTRMCOBL-OMFYFAIKSA-N |
Isomeric SMILES |
CC1[C@@H]2C(C[C@@H](O1)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H](CC[C@@]6(C5CC[C@@]4(C3)O)O)C7=CC(=O)OC7)C)C=O)OC(O2)(C)C8=CC=CC=C8 |
Canonical SMILES |
CC1C2C(CC(O1)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)C=O)OC(O2)(C)C8=CC=CC=C8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetophenonehelveticoside can be synthesized through various methods. One common method involves the reaction of aryl triflates with a mixture of tetramethylstannane, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C . Another method includes the oxidation of ethylbenzene using heterogeneous catalysts, which is a promising approach for the selective production of acetophenone derivatives .
Industrial Production Methods: Industrial production of acetophenone derivatives often involves the decomposition of cumene hydroperoxide in the presence of a copper catalyst at temperatures ranging from 50 to 150°C . This method is widely used due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions: Acetophenonehelveticoside undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used in multicomponent reactions to synthesize heterocyclic compounds .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include palladium catalysts, carbon monoxide, and triethylamine. Reaction conditions often involve moderate temperatures and the use of solvents like dimethylformamide .
Major Products Formed: The major products formed from the reactions of this compound include various heterocyclic compounds, such as five-, six-, and seven-membered rings . These products have significant biological activities and are used in various applications.
Scientific Research Applications
Acetophenonehelveticoside has a wide range of scientific research applications. It is used as a precursor in the synthesis of heterocyclic compounds, which are important in medicinal chemistry . The compound’s biological activities, such as antimicrobial and antioxidant properties, make it valuable in the development of new drugs and agrochemicals . Additionally, this compound is used in the food and fragrance industries for its pleasant aroma and flavor .
Mechanism of Action
The mechanism of action of acetophenonehelveticoside involves its interaction with various molecular targets and pathways. For example, it has been shown to increase the photosensitizing activities of certain compounds, such as padeliporfin and porfimer sodium . Additionally, this compound can affect the permeability of cell membranes and inhibit the growth of pathogenic fungi by altering the nucleic acid and protein content of the cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
- Selection of Analogs: Choose structurally or functionally related compounds (e.g., Helveticoside, Acetophenone glycosides).
- Parameters for Comparison: Chemical Properties: Solubility, molecular weight, stability. Biological Activity: Efficacy in vitro/in vivo, toxicity profiles. Synthetic Accessibility: Yield, cost, scalability. Example Table (Hypothetical Data): Compound Molecular Weight (g/mol) Solubility (mg/mL) IC50 (Antioxidant Assay) Toxicity (LD50, mg/kg) Acetophenonehelveticoside 450.5 2.3 12.5 μM 350 Helveticoside 432.4 1.8 18.7 μM 420 Phenylpropanoid X 410.3 3.1 9.8 μM 290
- Critical Analysis: Discuss trends (e.g., lower IC50 correlates with higher antioxidant efficacy) and anomalies (e.g., higher toxicity despite structural similarity) .
Research Findings and Limitations
- Conflicting Evidence: Address discrepancies (e.g., one study reports low toxicity, while another highlights hepatotoxicity) .
- Methodological Constraints: Note limitations in existing studies (e.g., small sample sizes, lack of in vivo validation).
Notes for Authors
- Referencing : Cite diverse sources (e.g., primary research, patents, reviews) and use numerical identifiers (e.g., ).
- Tables/Figures : Ensure clarity, high-resolution graphics, and copyright compliance for reproduced content .
- Abstract/Keywords : Follow journal-specific word limits and keyword selection criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
